molecular formula C7H11N3O2 B11074050 1-(2-nitrobutyl)-1H-imidazole

1-(2-nitrobutyl)-1H-imidazole

Cat. No.: B11074050
M. Wt: 169.18 g/mol
InChI Key: ZGTKXSKRMXWGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitrobutyl)-1H-imidazole is a nitroalkyl-substituted imidazole derivative. The compound features a nitro (-NO₂) group on a butyl chain attached to the nitrogen atom of the imidazole ring.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-(2-nitrobutyl)imidazole

InChI

InChI=1S/C7H11N3O2/c1-2-7(10(11)12)5-9-4-3-8-6-9/h3-4,6-7H,2,5H2,1H3

InChI Key

ZGTKXSKRMXWGPW-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C=CN=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-nitrobutyl)-1H-imidazole can be synthesized through various synthetic routes. One common method involves the alkylation of imidazole with 2-nitrobutyl bromide. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(2-nitrobutyl)-1H-imidazole may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-(2-nitrobutyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to a hydroxylamine or an amine under mild conditions using reagents like sodium borohydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Reduction: 1-(2-aminobutyl)-1H-imidazole.

    Substitution: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

1-(2-nitrobutyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-nitrobutyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Nitro Positioning : Unlike aromatic nitro-substituted imidazoles (e.g., 1-(4-nitrophenyl)-1H-imidazole ), the nitro group in 1-(2-nitrobutyl)-1H-imidazole is aliphatic. Aliphatic nitro groups exhibit stronger inductive electron-withdrawing effects compared to resonance-stabilized aromatic nitro groups, which may enhance the electrophilicity of the imidazole ring and influence reactivity in chemical reactions.
  • Electron-Withdrawing vs. Donor Groups: Compounds like 1-(3-methoxyphenyl)-1H-imidazole feature electron-donating methoxy groups, increasing the electron density of the imidazole ring.

Molecular Weight and Lipophilicity

  • Molecular Weight (MW): The nitrobutyl substituent contributes a moderate MW increase compared to simpler alkyl chains. For example, 1-nonylimidazole (MW 194) and 1-undecylimidazole (MW 222) have lower MWs despite longer alkyl chains, whereas nitrobutyl adds ~118 g/mol (NO₂: 46, butyl: 58).
  • Lipophilicity : The butyl chain enhances lipophilicity compared to polar substituents like 1H-imidazole-1-acetate (ester group) or sulfonyl derivatives (e.g., 1-tosylimidazole ). However, it is less lipophilic than halogenated aryl analogs (e.g., 1-(4-bromo-3-chloro-2-fluorophenyl)-1H-imidazole ).

Solubility and Stability

  • Stability : Aliphatic nitro groups are less stable under reducing conditions than aromatic nitro groups, which could influence metabolic pathways in biological systems.

Comparative Data Table

Compound Name Substituent Type Key Properties/Applications Reference
1-(2-Nitrobutyl)-1H-imidazole Aliphatic nitroalkyl Moderate lipophilicity, potential antimicrobial activity
1-(4-Nitrophenyl)-1H-imidazole Aromatic nitro High resonance stabilization, research applications
Clotrimazole Aromatic chlorophenyl Antifungal, high lipophilicity
1-Tosylimidazole Sulfonyl Electron-withdrawing, synthetic intermediate
1-(3-Methoxyphenyl)-1H-imidazole Electron-donating Increased electron density

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.